molecular formula C13H15N3S B14180592 1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole CAS No. 927426-96-8

1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole

Cat. No.: B14180592
CAS No.: 927426-96-8
M. Wt: 245.35 g/mol
InChI Key: NBVVJPJJUKTPQD-UHFFFAOYSA-N
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Description

1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole is a complex organic compound that features both an imidazole and an indole moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole ring, followed by the construction of the indole moiety. The imidazole ring can be synthesized using methods such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . The indole ring can be constructed using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, such as zinc chloride, and solvent-free conditions to enhance the efficiency of the reactions . Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, facilitating catalytic reactions. The indole moiety can interact with biological receptors, such as serotonin receptors, due to its structural similarity to tryptophan . These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole is unique due to the presence of both imidazole and indole moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for various applications .

Properties

CAS No.

927426-96-8

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

1-(1H-imidazol-5-ylmethyl)-6-methylsulfanyl-2,3-dihydroindole

InChI

InChI=1S/C13H15N3S/c1-17-12-3-2-10-4-5-16(13(10)6-12)8-11-7-14-9-15-11/h2-3,6-7,9H,4-5,8H2,1H3,(H,14,15)

InChI Key

NBVVJPJJUKTPQD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(CCN2CC3=CN=CN3)C=C1

Origin of Product

United States

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